molecular formula C21H19N3O3 B12976621 N-(1H-indol-3-ylacetyl)tryptophan CAS No. 376646-58-1

N-(1H-indol-3-ylacetyl)tryptophan

Cat. No.: B12976621
CAS No.: 376646-58-1
M. Wt: 361.4 g/mol
InChI Key: FOSPCYZZRVNHJS-UHFFFAOYSA-N
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Description

N-(1H-indol-3-ylacetyl)tryptophan is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure, which combines the indole moiety with the amino acid tryptophan, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-ylacetyl)tryptophan typically involves the reaction of indole-3-acetic acid with tryptophan. One common method includes the esterification of indole-3-acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl indole-3-acetate. This intermediate is then reacted with tryptophan in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-ylacetyl)tryptophan can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, typically using halogens or nitro groups as substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-(1H-indol-3-ylacetyl)tryptophan has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-3-ylacetyl)tryptophan involves its interaction with various molecular targets and pathways. The indole moiety can bind to aryl hydrocarbon receptors, modulating immune responses and cytokine production . Additionally, the compound can inhibit specific enzymes and proteins, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-3-ylacetyl)tryptophan is unique due to its combined structure of indole and tryptophan, which allows it to exhibit properties of both compounds. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c25-20(10-14-12-23-18-8-4-2-6-16(14)18)24-19(21(26)27)9-13-11-22-17-7-3-1-5-15(13)17/h1-8,11-12,19,22-23H,9-10H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSPCYZZRVNHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376646-58-1
Record name Tryptophan, N-(1H-indol-3-ylacetyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376646-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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